
Benzyl 3-hydroxytetradecanoate
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Overview
Description
Benzyl 3-hydroxytetradecanoate is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Benzylation to Form Protected Ethers
The hydroxyl group undergoes benzylation under controlled conditions to prevent elimination or retro-Reformatsky side reactions:
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Reagents : Benzyl bromide (BnBr), silver oxide (Ag₂O), anhydrous calcium sulfate (CaSO₄), benzene solvent.
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Conditions : Room temperature, dark environment, 6-hour reaction time with multiple reagent additions .
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Outcome :
Mechanistic Insight :
Dehydrating agents suppress water-mediated side reactions (e.g., dibenzyl ether formation) by driving the equilibrium toward the desired benzyl ether .
Amide and Depsipeptide Formation
The hydroxyl group is acylated to construct peptide-like structures:
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Reagents : Boc-protected amino acids (e.g., Boc-Ile-OH), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) .
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Outcome :
Deprotection Reactions
The benzyl group is cleaved under reductive or acidic conditions:
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Hydrogenolysis : H₂/Pd-C in ethanol yields 3-hydroxytetradecanoic acid .
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Acidolysis : Trifluoroacetic acid (TFA) selectively removes tert-butyloxycarbonyl (Boc) groups in peptide intermediates .
Comparative Reaction Table
Reaction Type | Reagents/Conditions | Key Product | Yield | Side Reactions |
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Benzylation | BnBr, Ag₂O, CaSO₄, benzene | 3-Benzyloxytetradecanoic acid | 60% | Dodecanal, dibenzyl ether |
Glycosylation | Rhamnose, Bi(OTf)₃, MeCN | Rhamnose-α-glycoside | ~70% | Unreacted starting material |
Amide Coupling | Boc-Ile-OH, DCC, DMAP | Benzyl 3-(Boc-Ile-O)-tetradecanoate | 99% | None reported |
Hydrogenolysis | H₂/Pd-C, EtOH | 3-Hydroxytetradecanoic acid | 71% | Over-reduction (rare) |
Side Reaction Analysis
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Elimination : Base-promoted β-elimination forms α,β-unsaturated acids (e.g., (E)-tetradec-2-enoic acid) .
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Retro-Reformatsky : Degradation under basic conditions produces dodecanal and acetic acid derivatives .
Industrial and Biological Relevance
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Surfactants : Rhamnolipid derivatives exhibit low critical micelle concentrations (CMCs), enabling applications in bioremediation and drug delivery .
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Chiral Building Blocks : The (3R)-configuration facilitates enantioselective synthesis of bioactive molecules, including lipid A analogs .
This comprehensive analysis underscores the versatility of benzyl 3-hydroxytetradecanoate in synthetic chemistry, emphasizing controlled reaction design to minimize side pathways and maximize yields.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Benzyl 3-hydroxytetradecanoate, and how do their yields vary under different conditions?
- This compound (CAS 88862-84-4) is synthesized via esterification of 3-hydroxytetradecanoic acid with benzyl alcohol. Key methods include:
- Acid-catalyzed esterification : Kusama et al. (1991) achieved ~59% yield using conventional acid catalysis under reflux conditions .
- Enantioselective synthesis : Charon et al. (1984) reported 97% yield for the (R)-enantiomer using chiral auxiliaries, highlighting the role of stereochemistry in reaction efficiency .
- Solid-phase synthesis : Martin et al. (2006) utilized resin-based methods for high-purity isolation, though yields were not explicitly stated .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR : ¹H and ¹³C NMR identify hydroxyl (δ ~1.5 ppm), ester carbonyl (δ ~170 ppm), and benzyl aromatic protons (δ ~7.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 335.251 (theoretical 334.251 g/mol) .
Advanced Research Questions
Q. How can statistical experimental design improve the optimization of this compound synthesis?
- Factorial design : A 2³ Yates pattern (e.g., variables: molar ratio, temperature, catalyst concentration) identifies synergistic effects. For example, increasing benzyl alcohol stoichiometry and reaction temperature may enhance yield nonlinearly .
- Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 80°C, 1:1.5 acid:alcohol ratio, 5 wt% catalyst) .
- Data contradiction resolution : Discrepancies in reported yields (e.g., 59% vs. 97%) often arise from catalyst choice or enantiomeric control; replicate trials with DOE reduce variability .
Q. What enantioselective strategies are effective for synthesizing (R)-Benzyl 3-hydroxytetradecanoate?
- Chiral catalysts : Lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution of racemic mixtures, favoring the (R)-enantiomer in transesterification .
- Asymmetric hydrogenation : Use of Rhodium-DuPhos complexes reduces β-keto esters to (R)-3-hydroxytetradecanoate precursors with >90% ee .
- Method validation : Polarimetry or chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess .
Q. How do catalytic mechanisms influence the synthesis of this compound?
- Brønsted acids (e.g., H₂SO₄) : Protonate the carbonyl oxygen, accelerating nucleophilic attack by benzyl alcohol. Side reactions (e.g., dehydration) occur at >100°C .
- Solid acid catalysts (e.g., ammonium cerium phosphate) : Provide Lewis acid sites for carbonyl activation, minimizing side products. Catalyst recyclability is critical for sustainability .
- Enzymatic catalysis : Thermomyces lanuginosus lipase operates under mild conditions (40°C, pH 7) but requires solvent optimization (e.g., tert-butanol) for high activity .
Q. What advanced techniques resolve structural ambiguities or purity issues in this compound?
- X-ray crystallography : Confirms absolute configuration of crystalline derivatives (e.g., (R)-enantiomer) .
- 2D NMR (COSY, HSQC) : Assigns complex proton environments in branched esters .
- Isotopic labeling : Deuterated benzyl alcohol traces reaction pathways via GC-MS .
Q. Are there biochemical applications of this compound in protein engineering or drug design?
- Protein modification : Analogous to genetically encoded glutamic acid benzyl esters, this compound may serve as a protecting group in peptide synthesis or enzyme immobilization .
- Structure-activity relationships (SAR) : Modifications to the hydroxyl or benzyl group (e.g., methylation, fluorination) could alter bioactivity. Computational docking (AutoDock Vina) predicts binding affinities to target enzymes .
Properties
CAS No. |
88862-84-4 |
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Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
benzyl 3-hydroxytetradecanoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(22)17-21(23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20,22H,2-9,13,16-18H2,1H3 |
InChI Key |
NRNRXBHTCKDUNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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